molecular formula C8H9ClO7S2 B12549304 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid CAS No. 145949-91-3

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid

Katalognummer: B12549304
CAS-Nummer: 145949-91-3
Molekulargewicht: 316.7 g/mol
InChI-Schlüssel: PNPHTZJKZMREQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyethane moiety, and two sulfonic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid typically involves the reaction of 4-chlorobenzaldehyde with ethane-1,2-disulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-Chlorophenyl)-1-ketoethane-1,2-disulfonic acid.

    Reduction: Formation of 1-phenyl-1-hydroxyethane-1,2-disulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Bromophenyl)-1-hydroxyethane-1,2-disulfonic acid
  • 1-(4-Methylphenyl)-1-hydroxyethane-1,2-disulfonic acid
  • 1-(4-Nitrophenyl)-1-hydroxyethane-1,2-disulfonic acid

Uniqueness

1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

145949-91-3

Molekularformel

C8H9ClO7S2

Molekulargewicht

316.7 g/mol

IUPAC-Name

1-(4-chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid

InChI

InChI=1S/C8H9ClO7S2/c9-7-3-1-6(2-4-7)8(10,18(14,15)16)5-17(11,12)13/h1-4,10H,5H2,(H,11,12,13)(H,14,15,16)

InChI-Schlüssel

PNPHTZJKZMREQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CS(=O)(=O)O)(O)S(=O)(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.